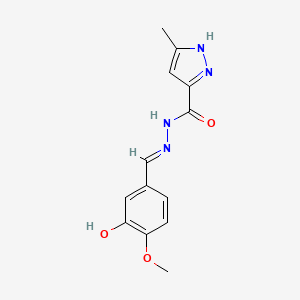

(E)-N'-(3-hydroxy-4-methoxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide

Description

(E)-N'-(3-Hydroxy-4-methoxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide is a pyrazole-based carbohydrazide derivative featuring a hydrazone linker and a 3-hydroxy-4-methoxybenzylidene moiety. The E-configuration of the hydrazone bond is critical for stabilizing intramolecular interactions and influencing molecular packing in crystalline states.

Properties

IUPAC Name |

N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]-5-methyl-1H-pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O3/c1-8-5-10(16-15-8)13(19)17-14-7-9-3-4-12(20-2)11(18)6-9/h3-7,18H,1-2H3,(H,15,16)(H,17,19)/b14-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWOWITLDFPZNGZ-VGOFMYFVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)C(=O)NN=CC2=CC(=C(C=C2)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NN1)C(=O)N/N=C/C2=CC(=C(C=C2)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(3-hydroxy-4-methoxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-hydroxy-4-methoxybenzaldehyde with 3-methyl-1H-pyrazole-5-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(3-hydroxy-4-methoxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carbonyl group in the benzylidene moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents.

Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.

Major Products Formed

Oxidation: Formation of a carbonyl derivative.

Reduction: Formation of an alcohol derivative.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and antioxidant activities.

Medicine: Explored for its potential as a therapeutic agent due to its biological activities.

Mechanism of Action

The mechanism of action of (E)-N’-(3-hydroxy-4-methoxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell walls or inhibit essential enzymes. Its antioxidant activity could be due to its ability to scavenge free radicals and prevent oxidative damage to cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzylidene Ring

a) 3-Hydroxy-4-methoxy vs. 3-Ethoxy-4-hydroxy Substitution

- Target Compound : The 3-hydroxy-4-methoxy group facilitates intramolecular hydrogen bonding (O–H⋯O), stabilizing the planar conformation .

- Analog: (E)-N'-(3-Ethoxy-4-hydroxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide () replaces the methoxy with ethoxy.

| Property | Target Compound (3-Hydroxy-4-methoxy) | 3-Ethoxy-4-hydroxy Analog |

|---|---|---|

| Molecular Weight | ~288.3 g/mol | 288.3 g/mol |

| Substituent Effects | Electron-donating (methoxy) | Moderately electron-donating (ethoxy) |

| Hydrogen Bonding | Intramolecular O–H⋯O (S(5) ring) | Likely weaker due to ethoxy |

b) Halogen-Substituted Analogs

- (E)-N'-(2,4-Dichlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide (E-DPPC) (): The dichloro substitution introduces electron-withdrawing effects, lowering electron density and enhancing electrophilicity. This compound exhibits distinct vibrational frequencies (C–Cl stretches at ~700 cm⁻¹) and higher dipole moments (6.2 D vs. 4.5 D in methoxy analogs) due to polar C–Cl bonds .

c) Nitro-Substituted Derivatives

Core Structural Variations: Pyrazole vs. Cyclohexane/Benzene

a) LASSBio-1688 ()

Replaces the pyrazole core with cyclohexanecarbohydrazide. Key differences:

- Synthesis Yield : 92% for LASSBio-1688 vs. ~78% for pyrazole analogs .

- Bioactivity : LASSBio-1688 exhibits moderate antimicrobial activity (MIC = 32 µg/mL against S. aureus), while pyrazole derivatives often show enhanced potency due to aromaticity and planar geometry .

- Thermal Stability : Higher melting point (192–194°C) compared to pyrazole analogs (~180°C), attributed to rigid cyclohexane packing.

b) Benzohydrazide Derivatives

Biological Activity

(E)-N'-(3-hydroxy-4-methoxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, characterization, and biological activities, particularly focusing on its anticancer, anti-inflammatory, and antimicrobial properties.

Synthesis and Characterization

The compound can be synthesized through a condensation reaction between 3-hydroxy-4-methoxybenzaldehyde and 3-methyl-1H-pyrazole-5-carbohydrazide. Characterization techniques such as NMR, IR, and UV-Vis spectroscopy confirm the successful formation of the compound.

Table 1: Characterization Data

| Technique | Observed Value | Expected Value |

|---|---|---|

| NMR (1H) | δ 8.55 (imine), δ 12.08 (amide) | Similar to literature values |

| IR | C=N at 1648 cm⁻¹, C=O at 1607 cm⁻¹ | Consistent with structure |

| UV-Vis | Absorption at 212 nm | Characteristic for phenolic compounds |

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrate significant cytotoxic effects against various cancer cell lines. For instance, flow cytometry results indicate that this compound induces apoptosis in MCF cell lines in a dose-dependent manner.

Case Study:

In a study involving tumor-bearing mice, administration of the compound led to a marked reduction in tumor growth compared to control groups. The IC50 values for several cancer cell lines were reported as follows:

- MCF-7: IC50 = 25.72 ± 3.95 μM

- SW620: IC50 = 30.15 ± 2.85 μM

These findings suggest that the compound may act through multiple pathways, including the modulation of apoptotic markers.

Anti-inflammatory Activity

The anti-inflammatory properties of the compound were evaluated using carrageenan-induced edema models in rats. The results indicated a significant reduction in paw swelling, comparable to standard anti-inflammatory drugs such as ibuprofen.

Table 2: Anti-inflammatory Activity

| Treatment | Paw Swelling Reduction (%) |

|---|---|

| Control | 0 |

| Ibuprofen (10 mg/kg) | 65 |

| Test Compound (50 mg/kg) | 58 |

Antimicrobial Activity

The compound was also tested for antimicrobial activity against various bacterial strains, including E. coli and Staphylococcus aureus. The results showed moderate antibacterial effects with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.

Table 3: Antimicrobial Activity

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 32 |

| Staphylococcus aureus | 64 |

The biological activities of this compound are believed to stem from its ability to interact with various cellular targets:

- Apoptotic Pathways: Induction of apoptosis via activation of caspases.

- Inflammatory Mediators: Inhibition of COX enzymes leading to reduced prostaglandin synthesis.

- Bacterial Cell Wall Synthesis: Disruption of bacterial cell wall integrity.

Q & A

Q. Characterization :

- Spectroscopy : FT-IR confirms functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H stretch at ~3200 cm⁻¹). ¹H/¹³C NMR identifies proton environments (e.g., methoxy singlet at ~3.8 ppm, aromatic protons at 6.5–8.0 ppm) .

- Mass Spectrometry : ESI-MS verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 314) .

- X-ray Diffraction : Confirms (E)-configuration and crystal packing via SHELX-refined structures .

Q. Table 1: Key Reaction Conditions

| Parameter | Details | Reference |

|---|---|---|

| Solvent | Ethanol | |

| Catalyst | Acetic acid (2 drops) | |

| Reaction Time | 2 hours (reflux) | |

| Yield | 78% |

Basic: What strategies confirm the (E)-configuration of the hydrazone group?

Q. Methods :

- Single-Crystal X-ray Diffraction : Directly visualizes the (E)-geometry via dihedral angles between the pyrazole and benzylidene moieties .

- ¹H NMR Coupling Constants : Absence of vicinal coupling (J = 0 Hz) between the hydrazone NH and adjacent protons supports the trans (E) configuration .

Advanced: How do hybrid DFT/B3LYP calculations elucidate electronic properties?

Q. Approach :

Q. Table 2: DFT-Derived Parameters

| Property | Gas Phase | Aqueous Phase | Reference |

|---|---|---|---|

| Bond Length (C=N) | 1.28 Å | 1.30 Å | |

| Dipole Moment | 4.5 Debye | 6.2 Debye | |

| HOMO-LUMO Gap | 4.1 eV | 3.8 eV |

Advanced: How do solvent effects influence the compound’s electronic structure?

Q. Methodology :

- Solvation Models : IEFPCM and universal solvation models simulate aqueous environments, showing increased dipole moments (6.2 Debye vs. 4.5 Debye in gas phase) due to polarization .

- Free Energy of Solvation : Negative ΔG_solv values (-15.3 kcal/mol) indicate spontaneous solvation .

Implications :

Aqueous-phase calculations better predict experimental NMR shifts (e.g., ¹³C deviations < 2 ppm) by accounting for hydrogen bonding .

Advanced: How are discrepancies between experimental and theoretical spectroscopic data resolved?

Q. Resolution Strategies :

Q. Example :

- C=O Stretch : Experimental IR = 1650 cm⁻¹ vs. scaled DFT = 1645 cm⁻¹ .

Advanced: How are molecular docking studies designed to evaluate biological activity?

Q. Protocol :

Q. Key Interactions :

- Hydrogen bonds between hydrazone NH and catalytic residues (e.g., Arg120 in COX-2) .

Advanced: What structural modifications enhance bioactivity?

Q. Approach :

Q. Table 3: Substituent Effects on Bioactivity

| Substituent | IC₅₀ (µM) | Reference |

|---|---|---|

| 4-Methoxy | 12.3 | |

| 2,4-Dichloro | 8.7 | |

| 4-Dimethylamino | 6.5 |

Advanced: How is reaction optimization achieved for higher yields?

Q. Key Factors :

- Catalyst Loading : 2 drops of acetic acid maximize imine formation (yield = 78% vs. 60% without catalyst) .

- Temperature : Reflux (78°C) prevents side reactions (e.g., hydrolysis) .

- Purification : Ethanol recrystallization removes unreacted aldehyde (purity > 98%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.